2-Chloro-6-fluoronicotinic acid
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Overview
Description
2-Chloro-6-fluoronicotinic acid is a heterocyclic organic compound with the molecular formula C6H3ClFNO2. It is a derivative of nicotinic acid, characterized by the presence of both chlorine and fluorine atoms on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the chlorination and fluorination of nicotinic acid using reagents such as thionyl chloride and fluorine gas under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. These processes may include esterification, nucleophilic substitution, and hydrolysis steps. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Reagents: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
2-Chloro-6-fluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- 2-Chloronicotinic acid
- 6-Fluoronicotinic acid
- 2,6-Dichloronicotinic acid
Comparison: Compared to its similar compounds, 2-Chloro-6-fluoronicotinic acid exhibits unique properties due to the combined presence of chlorine and fluorine atoms. This dual substitution enhances its reactivity and specificity in chemical reactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-chloro-6-fluoropyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVFRXZMKHUVSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743914 |
Source
|
Record name | 2-Chloro-6-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211533-26-4 |
Source
|
Record name | 2-Chloro-6-fluoro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211533-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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